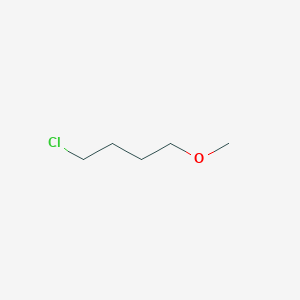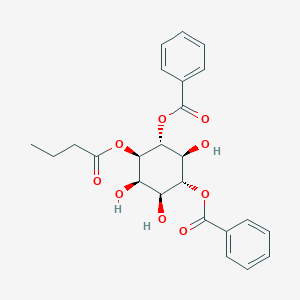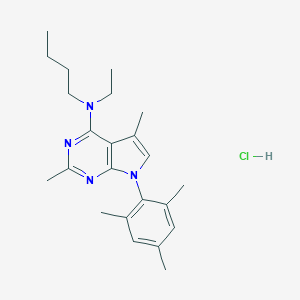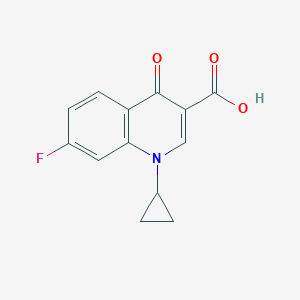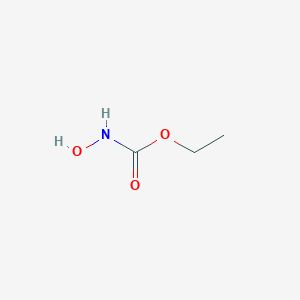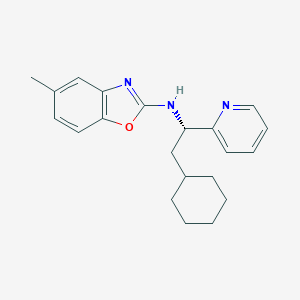
2-(2-Aminoethyl)phenol
Vue d'ensemble
Description
2-(2-Aminoethyl)phenol is a chemical compound that belongs to the class of organic compounds known as phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The aminoethyl group attached to the phenol structure suggests that this compound could exhibit interesting chemical and physical properties and could be used in various applications, including as a building block for more complex molecules.
Synthesis Analysis
The synthesis of 2-(2-Aminoethyl)phenol derivatives has been explored through various methods. One approach involves the synthesis of 2-(aminomethyl)phenols, which have been tested for saluretic and diuretic activity, with some compounds showing significant antihypertensive activity . Another study describes the asymmetric synthesis of 2-(1-aminoethyl)phenols, exploring different routes to achieve enantiomerically enriched compounds, with one method providing the compound with high enantiomer excess . Additionally, a one-pot synthesis method has been developed for 2-(N-substituted aminomethyl) phenols, which offers a green route for the preparation of these compounds with good yield .
Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethyl)phenol derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, was determined using single crystal X-ray diffraction, revealing an E configuration at the C=N functional bond and the presence of hydrogen bonding and π-π stacking interactions . Similarly, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically, showing the presence of either the enol-imine or keto-amine forms .
Chemical Reactions Analysis
The chemical reactivity of 2-(2-Aminoethyl)phenol derivatives can be inferred from studies on related compounds. For example, the synthesis of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol involved oxidative polycondensation, indicating that these phenolic compounds can participate in coupling reactions . Schiff base reactions have also been employed to synthesize derivatives such as 2-[(benzo[d]thiazol-2-ylimino)methyl]phenol, which can be further reduced to the corresponding aminomethylphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminoethyl)phenol derivatives have been studied through various experimental techniques. Solvatochromism studies on substitute-((2-phenoxybenzylidene)amino)phenol derivatives have provided insights into their electronic and photophysical properties, including the determination of excited and ground state dipole moments and solute-solvent interactions . The thermal stability of oligomer-metal complexes derived from aminophenol compounds has been assessed using thermogravimetric analysis, indicating their potential for use in materials with specific thermal requirements .
Applications De Recherche Scientifique
Protein Measurement
2-(2-Aminoethyl)phenol plays a role in protein measurement using the Folin phenol reagent. This method, dating back to 1951, employs the reagent for determining proteins in various biological samples, highlighting its sensitivity and simplicity (Lowry, Rosebrough, Farr, & Randall, 1951).
Synthesis and Catalysis
The compound is utilized in the synthesis of enantiopure derivatives, which are instrumental in metal-catalyzed asymmetric reactions. Its applications include additions to aldehydes and ketone reductions (Cimarelli & Palmieri, 2009).
Neurotransmitter Studies
It is also studied in clusters with phenol, offering insights into the structural and spectroscopic properties of neurotransmitter-related compounds (Macleod & Simons, 2003).
Metal Ion Coordination
2-(2-Aminoethyl)phenol derivatives are significant in coordinating metal ions like Cu(II), Zn(II), and Cd(II). The properties of these coordination complexes are essential in understanding metal-ligand interactions in various chemical contexts (Ambrosi et al., 2003).
Ethylene Oligomerization
In organometallic chemistry, it forms complexes with nickel(II) that catalyze ethylene oligomerization. These complexes have implications in industrial processes and catalytic chemistry (Ngcobo & Ojwach, 2017).
Chemosensors for Ions
2-(2-Aminoethyl)phenol derivatives are used as fluorescent chemosensors, particularly for H+ and Zn(II) ions. This application is vital in designing sensitive and selective ion detection systems (Ambrosi et al., 2009).
Proton-Coupled Electron Transfer
The compound is involved in proton-coupled electron transfer, a fundamental process in various chemical and biological phenomena. This application demonstrates the importance of 2-(2-Aminoethyl)phenol in studying electron transfer mechanisms (Rhile & Mayer, 2004).
Asymmetric Syntheses
It is also employed in asymmetric syntheses of phenols, contributing to the development of enantioselective synthetic methodologies (Kündig et al., 2004).
Oxo Molybdenum(VI) Complexes
The compound is used in synthesizing oxo molybdenum(VI) complexes, which have significant catalytic activities in organic reactions (Hossain et al., 2017).
Dinuclear Metal Complexes
2-(2-Aminoethyl)phenol is pivotal in forming dinuclear metal complexes with metals like Ni(II), Cu(II), and Zn(II), contributing to the understanding of metal coordination chemistry (Berti et al., 2003).
Safety and Hazards
“2-(2-Aminoethyl)phenol” is associated with certain hazards. It may cause severe skin burns and eye damage, respiratory irritation, and is suspected of causing genetic defects . It may also cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .
Mécanisme D'action
Target of Action
2-(2-Aminoethyl)phenol, also known as o-Tyramine, is primarily targeted towards monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
The compound interacts with its target, MAO-B, by acting as a substrate for the enzyme . It has been demonstrated in research to be a potential inactivator of MAO-B . This means that 2-(2-Aminoethyl)phenol can inhibit the activity of MAO-B, thereby affecting the metabolism of monoamine neurotransmitters.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . This suggests that the compound can be readily absorbed and distributed to the brain where it can exert its effects on MAO-B.
Propriétés
IUPAC Name |
2-(2-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVAQARAVDUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174326 | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)phenol | |
CAS RN |
2039-66-9 | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research on amide-directed C–H borylation for synthesizing compounds like 2-(2-Aminoethyl)phenol?
A1: The research presents a novel, metal-free method for synthesizing ortho-borylated phenyl-acetylamides, which can be further transformed into valuable compounds like 2-(2-Aminoethyl)phenol. This method utilizes the Lewis acidity of borenium cations formed during the borylation process, enabling the reduction of the amide group to an amine in a one-pot reaction. [] This approach offers a more direct and efficient alternative to conventional synthetic routes, potentially simplifying the production of 2-(2-Aminoethyl)phenol and similar compounds.
Q2: What are the potential advantages of using this borylation-reduction method compared to other methods for synthesizing 2-(2-Aminoethyl)phenol?
A2: Traditional synthesis of 2-(2-Aminoethyl)phenol might involve multi-step procedures with protecting group manipulations, which can be tedious and result in lower overall yields. The amide-directed C–H borylation-reduction method described in the research offers several potential advantages:
- One-pot synthesis: This approach allows for both the borylation and reduction steps to occur sequentially in a single reaction vessel, streamlining the process and potentially improving yield. []
- Versatility: The research demonstrates the applicability of this method to various substrates, including mono and diamino-arenes and carbazoles, suggesting its potential for synthesizing a range of structurally diverse compounds beyond 2-(2-Aminoethyl)phenol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

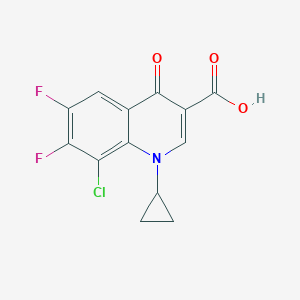
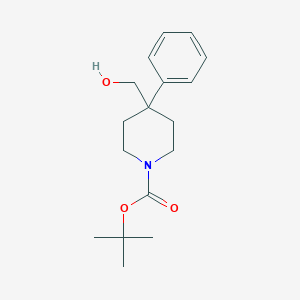
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)

